6-(Trifluoromethyl)quinoline-2-carbaldehyde
Description
Properties
IUPAC Name |
6-(trifluoromethyl)quinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)8-2-4-10-7(5-8)1-3-9(6-16)15-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQPPHKGJCWOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)quinoline-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors followed by functional group transformations. For instance, the trifluoromethylation of quinoline derivatives can be performed using reagents such as ClCF2CO2Me, CuI, and KF under reflux conditions in DMF . Another method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)quinoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-(Trifluoromethyl)quinoline-2-carboxylic acid.
Reduction: 6-(Trifluoromethyl)quinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
6-(Trifluoromethyl)quinoline-2-carbaldehyde is utilized as a versatile building block in the synthesis of complex organic molecules and heterocyclic compounds. Its reactive aldehyde functional group allows for various chemical transformations, including:
- Condensation Reactions: It can participate in condensation reactions with amines to form imines or with other carbonyl compounds to yield larger molecular frameworks.
- Reformulations: The trifluoromethyl group enhances the lipophilicity of the resulting compounds, making them suitable for drug development.
Key Reactions:
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Nucleophilic Addition | Reaction with Grignard reagents | Alcohol derivatives |
| Condensation | Reaction with primary amines | Imines |
| Cross-Coupling | Involvement in Suzuki-Miyaura coupling | Biaryl compounds |
Biological Applications
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. Studies indicate its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
The compound has been investigated for its potential anticancer activity. It interacts with specific biological targets, inhibiting cell proliferation in cancer cell lines.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of 6-(trifluoromethyl)quinoline were synthesized and tested against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Material Science
Fluorinated Polymers
Due to its trifluoromethyl group, this compound is also explored in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for high-performance applications.
Data Table: Comparison of Fluorinated Polymers
| Polymer Type | Properties | Applications |
|---|---|---|
| PTFE | High chemical resistance | Coatings, gaskets |
| PVDF | Good mechanical properties | Chemical processing equipment |
| PFA | Excellent thermal stability | Semiconductor manufacturing |
Pharmaceutical Research
Lead Compound Development
The unique structure of this compound makes it an attractive lead compound for pharmaceutical research. Its modifications have led to the development of new drugs targeting various diseases, including infections and cancers.
Case Study: Drug Development
In a recent patent application (WO2013064465A1), researchers described the synthesis of novel aryl-quinoline derivatives based on this compound. These derivatives showed promising activity against resistant bacterial strains and are currently undergoing further preclinical evaluation.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)quinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the presence of the trifluoromethyl group can enhance the compound’s ability to interact with biological targets, thereby increasing its potency and efficacy .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinoline-2-carbaldehyde Derivatives
Key Observations:
Trifluoromethyl vs. Methyl: The -CF₃ group in this compound increases lipophilicity (logP ~2.5 estimated) compared to the -CH₃ group in 2-Methyl-6-quinolinecarbaldehyde (logP ~1.8) . This enhances membrane permeability in bioactive compounds. The electron-withdrawing nature of -CF₃ stabilizes the quinoline ring, reducing susceptibility to oxidative degradation compared to -CH₃ .
Fluoro vs. Trifluoromethyl: The -F substituent in 6-Fluoroquinoline-2-carboxaldehyde is smaller and less lipophilic than -CF₃, making it suitable for applications requiring moderate polarity .
Positional Isomerism: Moving the -CHO group from position 2 (as in the target compound) to position 3 (e.g., 2-Chloro-6-methylquinoline-3-carbaldehyde ) alters conjugation patterns, affecting UV-Vis absorption and reactivity in nucleophilic additions.
Biological Activity
6-(Trifluoromethyl)quinoline-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C10H6F3N
- Molecular Weight : 201.16 g/mol
- CAS Number : 12647567
The trifluoromethyl group at the 6-position of the quinoline ring significantly influences the compound's biological activity by enhancing lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and antimicrobial domains. Its mode of action involves interaction with various cellular targets, leading to modulation of key signaling pathways.
Anticancer Activity
Studies have shown that this compound can inhibit the growth of cancer cells through several mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit specific kinases involved in cancer progression, such as ERK1/2 and PI3K/Akt pathways. This inhibition can lead to cell cycle arrest and apoptosis in various cancer cell lines.
- Induction of Apoptosis : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells via caspase activation, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. It has been evaluated for its efficacy against bacterial strains and fungi, showing promising results in inhibiting their growth .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within cells:
- Enzyme Inhibition : The compound binds to the active sites of kinases, preventing their phosphorylation activity, which is crucial for cell signaling and proliferation.
- Cell Signaling Modulation : By affecting key signaling pathways, such as the PI3K/Akt pathway, the compound alters cellular responses related to growth and survival .
- Gene Expression Changes : It can modulate the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Efficacy : A study evaluated the compound's effects on human breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant growth inhibition with IC50 values in the micromolar range. The mechanism was linked to apoptosis induction via caspase activation .
- Antimicrobial Evaluation : Another study assessed its antimicrobial properties against Staphylococcus aureus and Candida albicans, where it exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Data Summary Table
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | ~10 µM | Apoptosis induction via caspase activation |
| Anticancer | MDA-MB-231 (Breast Cancer) | ~8 µM | Inhibition of PI3K/Akt pathway |
| Antimicrobial | Staphylococcus aureus | < 50 µg/mL | Cell wall synthesis inhibition |
| Antimicrobial | Candida albicans | < 50 µg/mL | Disruption of membrane integrity |
Q & A
Q. What in silico tools can prioritize this compound derivatives for synthesis?
- Methodological Answer : Use cheminformatics pipelines:
- Virtual screening : Dock derivatives into target proteins (AutoDock Vina) and rank by binding affinity.
- ADMET prediction : SwissADME or pkCSM to filter compounds with poor bioavailability/toxicity.
- Retrosynthetic analysis : Synthia or ASKCOS to identify feasible routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
